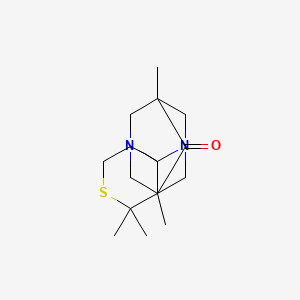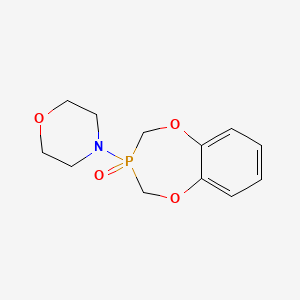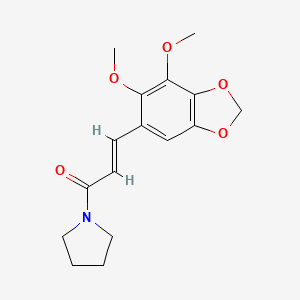![molecular formula C24H25ClN2O4 B11060712 Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11060712.png)
Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidinyl intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidinyl derivatives with different substituents. Examples include:
- METHYL 4-{3-[4-(4-METHYLBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
- METHYL 4-{3-[4-(4-FLUOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Uniqueness
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H25ClN2O4 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-[3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25ClN2O4/c1-31-24(30)18-4-8-20(9-5-18)27-22(28)15-21(23(27)29)26-12-10-17(11-13-26)14-16-2-6-19(25)7-3-16/h2-9,17,21H,10-15H2,1H3 |
InChI Key |
VQWUFVLURLMOBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060629.png)
![4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol](/img/structure/B11060632.png)
![methyl 4-(1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B11060649.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11060655.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde oxime](/img/structure/B11060660.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060668.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11060679.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060684.png)
![3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B11060691.png)

![4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one](/img/structure/B11060701.png)

![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B11060708.png)
